N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide
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Overview
Description
N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C17H14Br2Cl3N3OS . This compound is known for its unique structure, which includes multiple halogen atoms and a benzamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide involves multiple steps. The process typically starts with the preparation of the 2,4-dibromo-5-methylaniline derivative, which is then reacted with a carbothioylating agent to form the intermediate product. This intermediate is further reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the final compound .
Industrial Production Methods
the synthesis would generally involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Tri-CL-1-(((2,6-dibromo-4-methylanilino)carbothioyl)amino)ET)benzamide: This compound has a similar structure but with different positions of the bromine atoms.
2,5-Dibromo-1,4-benzoquinone: Another compound with bromine atoms, used in different chemical reactions.
Uniqueness
N-(2,2,2-Tri-CL-1-(((2,4-dibromo-5-methylanilino)carbothioyl)amino)ET)benzamide is unique due to its specific arrangement of halogen atoms and its benzamide core.
Properties
CAS No. |
303062-98-8 |
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Molecular Formula |
C17H14Br2Cl3N3OS |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2,4-dibromo-5-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Br2Cl3N3OS/c1-9-7-13(12(19)8-11(9)18)23-16(27)25-15(17(20,21)22)24-14(26)10-5-3-2-4-6-10/h2-8,15H,1H3,(H,24,26)(H2,23,25,27) |
InChI Key |
JMNNSLJHNSMAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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